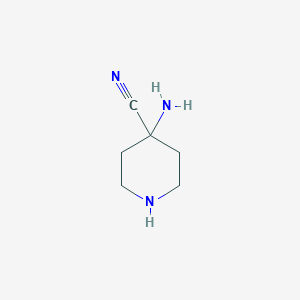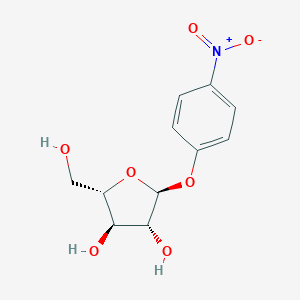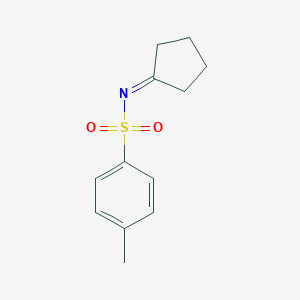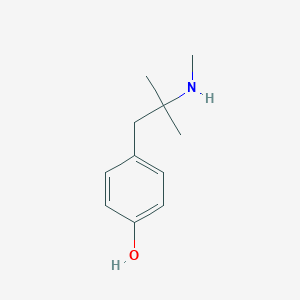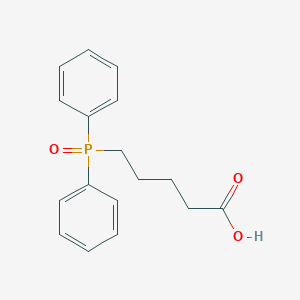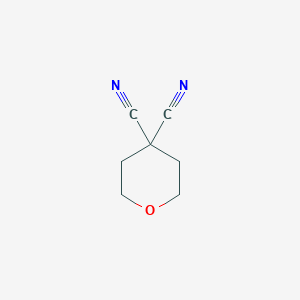![molecular formula C10H8N4 B045328 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline CAS No. 111339-68-5](/img/structure/B45328.png)
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a triazole ring and a quinoxaline ring.
Applications De Recherche Scientifique
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline has a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline in lab experiments is its wide range of biological activities. This compound has been shown to possess anti-inflammatory, anticancer, and antiviral properties, making it a useful tool for studying these processes. However, one limitation of using this compound is its potential toxicity. Careful consideration should be given to the concentration used in experiments to avoid any adverse effects.
Orientations Futures
There are several future directions for research on 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline. One potential direction is to further investigate its anticancer properties and explore its potential as a cancer therapeutic agent. Another direction is to study its potential as an antiviral agent against other viruses, such as the Zika virus. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline involves the condensation of 2,3-diaminotoluene and 2-cyanobenzoic acid in the presence of a catalyst. This reaction results in the formation of the triazole ring and the quinoxaline ring. The final product is obtained by purification and recrystallization.
Propriétés
Numéro CAS |
111339-68-5 |
|---|---|
Nom du produit |
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline |
Formule moléculaire |
C10H8N4 |
Poids moléculaire |
184.2 g/mol |
Nom IUPAC |
4-methyltriazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-7-10-6-11-13-14(10)9-5-3-2-4-8(9)12-7/h2-6H,1H3 |
Clé InChI |
KASJSXNKMGWWQG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N3C1=CN=N3 |
SMILES canonique |
CC1=NC2=CC=CC=C2N3C1=CN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



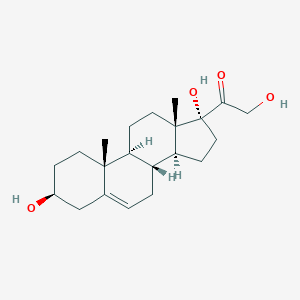
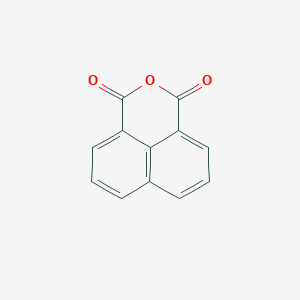
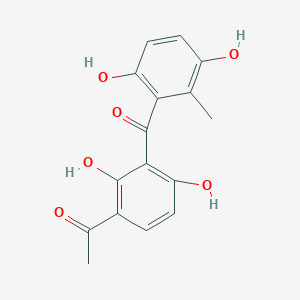


![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)

